molecular formula C15H20N2O4 B2460699 N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide CAS No. 2034304-51-1

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide

Cat. No. B2460699
CAS RN: 2034304-51-1
M. Wt: 292.335
InChI Key: AQXLWNCWTOAGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide, commonly known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It was first synthesized in 2002 by a team of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation.

Mechanism of Action

HET0016 acts as a selective inhibitor of the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide. HET0016 binds to the heme iron of CYP4A and inhibits its activity, leading to a decrease in the production of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide. This results in a reduction in the biological effects of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide, including vasoconstriction, angiogenesis, and inflammation.
Biochemical and Physiological Effects
HET0016 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that HET0016 inhibits the proliferation, migration, and invasion of cancer cells, suggesting a potential role in cancer therapy. HET0016 has also been shown to reduce blood pressure in animal models of hypertension, indicating a potential role in the treatment of hypertension. In addition, HET0016 has been shown to have anti-inflammatory effects in various models of inflammation, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages as a research tool. It is a selective inhibitor of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide synthesis, which allows for the investigation of the specific role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in various physiological and pathological processes. HET0016 is also relatively stable and easy to use in vitro and in vivo experiments. However, HET0016 has some limitations as a research tool. It has low solubility in water, which can limit its use in some experimental settings. In addition, HET0016 has been shown to have off-target effects on other cytochrome P450 enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on HET0016. One direction is the investigation of the therapeutic potential of HET0016 in various diseases, including cancer, hypertension, and inflammation. Another direction is the development of more potent and selective inhibitors of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide synthesis, which could lead to the development of more effective therapies for these diseases. Finally, the role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in other physiological and pathological processes, such as metabolism and immune function, could be investigated using HET0016 as a research tool.

Synthesis Methods

HET0016 is synthesized by a multi-step process involving the reaction of 3-hydroxytetrahydrofuran with phenethylamine, followed by the addition of oxalyl chloride to form the oxalamide derivative. The final product is obtained by the reaction of the oxalamide derivative with sodium hydride and 2-bromo-1-phenylethanone.

Scientific Research Applications

HET0016 has been widely used in scientific research to investigate the role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in various physiological and pathological processes. N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide is a biologically active metabolite of arachidonic acid that has been implicated in the regulation of vascular tone, angiogenesis, and inflammation. HET0016 has been shown to inhibit the synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in vitro and in vivo, leading to a reduction in its biological effects.

properties

IUPAC Name

N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-13(16-8-6-12-4-2-1-3-5-12)14(19)17-10-15(20)7-9-21-11-15/h1-5,20H,6-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXLWNCWTOAGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide

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